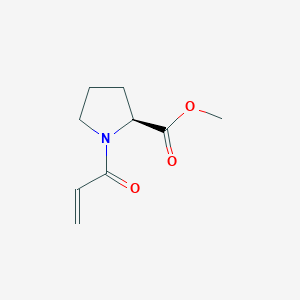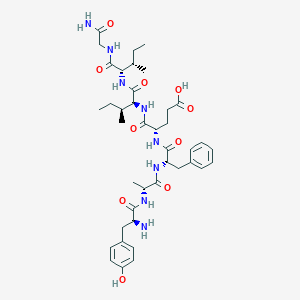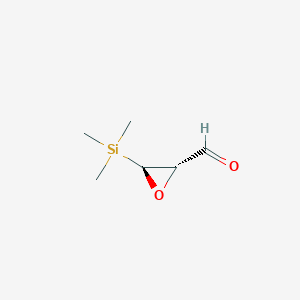
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a chiral building block that can be used in the synthesis of various organic compounds.
Scientific Research Applications
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde has a wide range of scientific research applications. It is used as a chiral building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and natural products. The compound has been used in the synthesis of anti-cancer agents, anti-inflammatory agents, and other biologically active compounds.
Mechanism Of Action
The mechanism of action of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in various reactions and can form stable complexes with metal ions.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde. However, studies have shown that the compound has low toxicity and is not mutagenic or carcinogenic.
Advantages And Limitations For Lab Experiments
One advantage of using (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde in lab experiments is its chiral nature, which allows for the synthesis of enantiomerically pure compounds. However, the compound is relatively expensive and may not be readily available in large quantities.
Future Directions
There are several future directions for the research and application of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the exploration of the compound's potential as a catalyst in various reactions. Additionally, the compound's potential as a therapeutic agent for various diseases could be explored further.
Conclusion:
In conclusion, (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde is a chiral building block that has a wide range of scientific research applications. Its unique properties make it a valuable tool in the synthesis of various organic compounds. Although there is limited information on its biochemical and physiological effects, the compound has been shown to have low toxicity. The future directions for research and application of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde are promising, and further exploration of its potential could lead to significant advancements in the field of organic chemistry and drug discovery.
Synthesis Methods
The synthesis of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde involves the reaction of (2S,3S)-3-trimethylsilyloxirane with a suitable reagent such as potassium tert-butoxide and then adding a carbonyl compound such as benzaldehyde. The reaction takes place under mild conditions and yields the desired product in good yields.
properties
CAS RN |
143800-08-2 |
|---|---|
Product Name |
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde |
Molecular Formula |
C6H12O2Si |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C6H12O2Si/c1-9(2,3)6-5(4-7)8-6/h4-6H,1-3H3/t5-,6-/m0/s1 |
InChI Key |
VGQWBMHMHOPENN-WDSKDSINSA-N |
Isomeric SMILES |
C[Si](C)(C)[C@H]1[C@@H](O1)C=O |
SMILES |
C[Si](C)(C)C1C(O1)C=O |
Canonical SMILES |
C[Si](C)(C)C1C(O1)C=O |
synonyms |
Oxiranecarboxaldehyde, 3-(trimethylsilyl)-, (2S-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



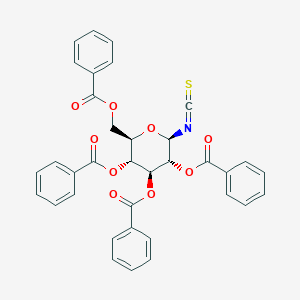
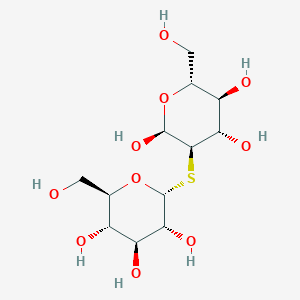
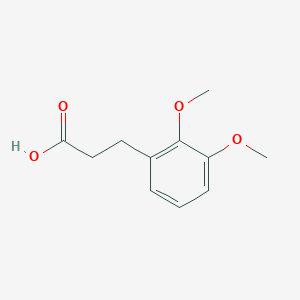
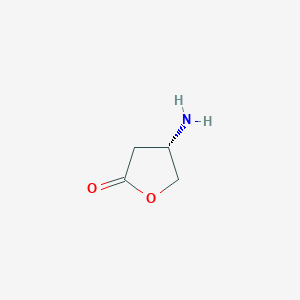
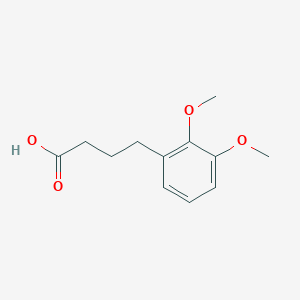
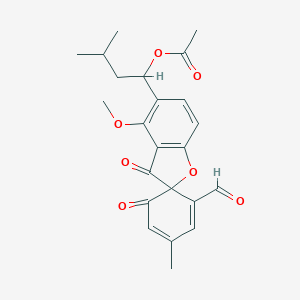
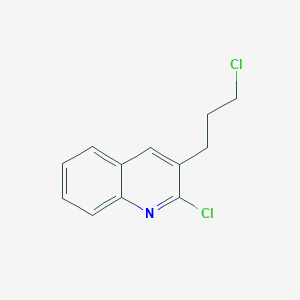
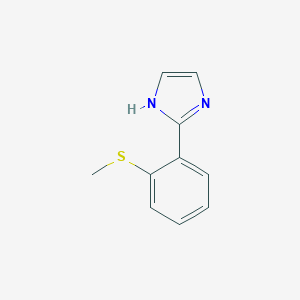
![3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B139256.png)
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione](/img/structure/B139257.png)

